O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine
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Description
O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine, also known as O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine, is a useful research compound. Its molecular formula is C₃₁H₄₅N₅O₅Si₂ and its molecular weight is 623.89. The purity is usually 95%.
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Scientific Research Applications
tRNA Modifications
Etheno adducts, including O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine, were first noted as wyosine bases in tRNAs . These are natural products and their history goes back to their discovery in tRNA .
Biochemical Studies
The development of etheno derivatives of adenosine, cytosine, and guanosine led to the synthesis of fluorescent analogs of ATP, NAD+, and other cofactors for use in biochemical studies .
Cancer Research
Early studies with the carcinogen vinyl chloride revealed that these modified bases were being formed in DNA and RNA and might be responsible for mutations and cancer . The etheno bases are also derived from other carcinogenic vinyl monomers .
Lipid Peroxidation Studies
Etheno DNA adducts were found to be present in animals and humans and are derived from lipid peroxidation . The chemical mechanisms of etheno adduct formation involve reactions with bis-electrophiles generated by cytochrome P450 enzymes or lipid peroxidation .
DNA Repair Mechanisms
Repair of etheno DNA adduct damage is done primarily by glycosylases and also by the direct action of dioxygenases .
Reverse Transcriptase Activity
Some human DNA polymerases (η, κ) can insert bases opposite etheno adducts in DNA and RNA, and the reverse transcriptase activity may be of relevance with the RNA etheno adducts .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine involves the protection of the guanosine nucleoside, followed by the introduction of the etheno bridge and the tetrakis(isopropyl)-1,3-disiloxanediyl group. The benzyl group is then introduced at the O6 position of the guanine ring.", "Starting Materials": [ "Guanosine", "Ethylene glycol", "Triisopropylsilyl chloride", "Tetrakis(isopropyl)-1,3-disiloxane", "Benzyl bromide", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of guanosine with triisopropylsilyl chloride in the presence of imidazole", "Introduction of etheno bridge using ethylene glycol and p-toluenesulfonic acid", "Protection of the 3' and 5' hydroxyl groups with tetrakis(isopropyl)-1,3-disiloxane in the presence of trimethylsilyl trifluoromethanesulfonate", "Introduction of benzyl group at O6 position using benzyl bromide and sodium hydride in tetrahydrofuran", "Deprotection of the tetrakis(isopropyl)-1,3-disiloxane group using methanol and chloroform", "Purification of the compound using column chromatography with a mixture of chloroform and methanol", "Final purification using recrystallization from a mixture of chloroform and methanol", "Characterization of the compound using various spectroscopic techniques" ] } | |
CAS RN |
148437-94-9 |
Product Name |
O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine |
Molecular Formula |
C₃₁H₄₅N₅O₅Si₂ |
Molecular Weight |
623.89 |
synonyms |
1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-erythro-pentofuranosyl]-4-(phenylmethoxy)-1H-imidazo[2,1-b]purine; |
Origin of Product |
United States |
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